2-Chloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of a chlorine atom at the 2-position and an isobutyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloro-5-bromopyrimidine with isobutylamine, followed by cyclization using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and safety. The use of microwave-assisted synthesis has also been reported to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols under mild conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in acetic acid or sulfuric acid.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrrolopyrimidines.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Coupling Reactions: Formation of biaryl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as a multi-targeted kinase inhibitor, binding to the ATP-binding site of kinases such as EGFR, Her2, VEGFR2, and CDK2.
Apoptosis Induction: It induces apoptosis by upregulating pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
2-Chloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is widely used as a pharmaceutical intermediate and has similar applications in kinase inhibition.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: Known for its use in the synthesis of ribociclib, a CDK4/6 inhibitor used in cancer therapy.
7-Deazahypoxanthine: Another pyrrolopyrimidine derivative used in the synthesis of antiviral and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted drug design and materials science applications.
Properties
IUPAC Name |
2-chloro-7-(2-methylpropyl)pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-7(2)6-14-4-3-8-5-12-10(11)13-9(8)14/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHZRWUCINQBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=CN=C(N=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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